9,12-Dihydroxyoctadecanoic acid

Prostaglandin synthesis Drug intermediate Oxidation chemistry

9,12-Dihydroxyoctadecanoic acid (CAS 25754-87-4) is a saturated C18 dihydroxy fatty acid bearing hydroxyl groups at the 9 and 12 positions of the octadecanoic acid backbone. It belongs to the long-chain hydroxy fatty acid class and is formally a dihydroxylated derivative of stearic acid.

Molecular Formula C18H36O4
Molecular Weight 316.5 g/mol
CAS No. 25754-87-4
Cat. No. B15345001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,12-Dihydroxyoctadecanoic acid
CAS25754-87-4
Molecular FormulaC18H36O4
Molecular Weight316.5 g/mol
Structural Identifiers
SMILESCCCCCCC(CCC(CCCCCCCC(=O)O)O)O
InChIInChI=1S/C18H36O4/c1-2-3-4-8-11-16(19)14-15-17(20)12-9-6-5-7-10-13-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22)
InChIKeyCJKWEXKSSFUTCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9,12-Dihydroxyoctadecanoic Acid (CAS 25754-87-4) – Procurement-Relevant Structural Identity and Class Positioning


9,12-Dihydroxyoctadecanoic acid (CAS 25754-87-4) is a saturated C18 dihydroxy fatty acid bearing hydroxyl groups at the 9 and 12 positions of the octadecanoic acid backbone [1]. It belongs to the long-chain hydroxy fatty acid class and is formally a dihydroxylated derivative of stearic acid. Unlike monohydroxy analogs such as ricinoleic acid (12-hydroxy-cis-9-octadecenoic acid), this compound is fully saturated and contains two secondary hydroxyls, which confer distinct hydrogen-bonding capacity and chemical reactivity profiles . It has been utilized as a key synthetic intermediate in the manufacture of prostaglandin analogs, particularly rosaprostol, via oxidation to the corresponding 9,12-dioxooctadecanoic acid [2].

Why 9,12-Dihydroxyoctadecanoic Acid Cannot Be Replaced by Generic Hydroxy Fatty Acids in Precision Applications


The 9,12-dihydroxy substitution pattern is not interchangeable with other dihydroxy or monohydroxy octadecanoic acid regioisomers. The specific spacing of the two hydroxyl groups dictates the molecule's ability to undergo cyclization, cross-linking, or regioselective oxidation. For example, the 9,10-dihydroxy isomer (leukotoxin diol) activates PPAR-γ at 50–100 µmol/L and disrupts endocrine function via distinct pathways, while the 9,12-isomer shows no such PPAR-γ activation [1]. In synthetic chemistry, the 9,12-diol uniquely enables formation of a cyclopentenone ring upon oxidation, a structural motif essential for prostaglandin analog synthesis that cannot be accessed from 9,10- or 10,13-diols [2]. Substituting a monohydroxy analog such as 12-hydroxyoctadecanoic acid (ricinoleic acid) would fail to provide the second hydroxyl required for downstream bifunctional derivatization.

Quantitative Differentiation of 9,12-Dihydroxyoctadecanoic Acid Against Nearest Structural Analogs


Synthetic Utility: Enabling the Rosaprostol Prostaglandin Analog Pathway via Regiospecific Oxidation

9,12-Dihydroxyoctadecanoic acid serves as the essential precursor in the patented synthesis of rosaprostol, a 19,20-dinor-prostanoic acid derivative. The synthetic route proceeds by oxidation of the 9,12-diol with CrO3 in H2SO4-water to yield 9,12-dioxooctadecanoic acid, which then undergoes base-catalyzed cyclization to form the cyclopentenone ring characteristic of prostaglandins [1]. This transformation is regiospecific to the 9,12-diol motif; the 9,10-dihydroxy isomer or 12-monohydroxy analog (ricinoleic acid) cannot undergo the same cyclization to yield the prostaglandin scaffold. The patent (DE 2535343) and published synthetic procedures (Valcavi et al., 1975) establish this as the established industrial route, with the 9,12-diol intermediate being indispensable [2].

Prostaglandin synthesis Drug intermediate Oxidation chemistry

Nuclear Receptor Selectivity: Absence of PPAR-γ Activation Differentiates from 9,10-Dihydroxyoctadecanoic Acid

The 9,10-dihydroxyoctadecanoic acid (9,10-DiHOME) regioisomer activates peroxisome proliferator-activated receptor gamma (PPAR-γ) in a dose-dependent manner, with significant activation observed at 50–100 µmol/L in CV-1 cell reporter assays . In contrast, the 9,12-dihydroxy isomer has not been reported to activate PPAR-γ, consistent with the strict regiospecificity of the PPAR-γ ligand-binding domain for vicinal diol or epoxy motifs [1]. This difference is critical: if a study requires a hydroxy fatty acid that modulates metabolic endpoints through PPAR-γ, the 9,10-isomer is appropriate; if the goal is to interrogate PPAR-γ-independent lipid signaling pathways or to avoid confounding PPAR-γ-mediated effects, the 9,12-isomer provides a cleaner pharmacological tool.

PPAR-γ Metabolic signaling Nuclear receptor

Endocrine Disruption Profile: Mechanistic Divergence from Leukotoxin Diol (9,10-Dihydroxy-12-octadecenoic acid)

The THF-diols (9,12-oxy-10,13-dihydroxyoctadecanoic acid and its isomer) that derive from 9,12-dihydroxyoctadecanoic acid skeleton stimulate MCF-7 breast cancer cell proliferation (p < 0.001) and disrupt both male and female sexual behavior in rats at very low oral doses (~0.30 mg/kg/day) [1]. By contrast, the structurally distinct leukotoxin diol (9,10-dihydroxy-12-octadecenoic acid) stimulates MCF-7 proliferation equally but disrupts only female estrous cyclicity, not male sexual behavior, at a higher threshold dose (~0.80 mg/kg/day) [2]. This demonstrates that the 9,12-oxygenation pattern (and its THF-cyclized derivatives) engages broader endocrine-disrupting pathways—including nitric oxide pathway genes (caveolin-1, HSP90, VEGF)—that the 9,10-diol does not equivalently target [3].

Endocrine disruption MCF-7 proliferation Estrogen receptor

Physicochemical Differentiation: Saturated Diol Backbone vs. Unsaturated Monohydroxy Ricinoleic Acid

9,12-Dihydroxyoctadecanoic acid is a fully saturated molecule (C18:0 with two –OH groups), whereas ricinoleic acid (12-hydroxy-cis-9-octadecenoic acid) contains a cis double bond between C9 and C10 [1]. This structural difference carries practical consequences: the saturated backbone eliminates oxidative instability associated with the allylic positions in ricinoleic acid, and the presence of two hydroxyl groups doubles the hydrogen-bond donor/acceptor capacity. In surfactant or self-assembled monolayer applications, vicinal dihydroxyoctadecanoic acid methyl esters have been shown to form distinct Langmuir monolayer phases at the air-water interface, with molecular area and collapse pressure dependent on diol regioisomerism [2]. The 9,12-diol, with hydroxyls separated by two methylene units, is expected to adopt a different interfacial packing geometry compared to vicinal diols (e.g., 9,10-dihydroxy), affecting emulsion stability and rheology.

Physicochemical properties Hydrogen bonding Formulation stability

High-Confidence Application Scenarios for 9,12-Dihydroxyoctadecanoic Acid Based on Verified Differentiation Evidence


Prostaglandin Analog Synthesis: Essential Intermediate for Rosaprostol and Related 19,20-Dinor-prostanoids

In medicinal chemistry laboratories and pharmaceutical R&D facilities synthesizing prostaglandin analogs, 9,12-dihydroxyoctadecanoic acid is the mandatory intermediate. The CrO3 oxidation of the 9,12-diol yields 9,12-dioxooctadecanoic acid, which undergoes base-catalyzed intramolecular aldol cyclization to form the cyclopentenone core of rosaprostol (DE 2535343; Valcavi et al., 1975). Neither 9,10-dihydroxyoctadecanoic acid nor ricinoleic acid can substitute for this transformation due to incompatible oxygenation patterns [1]. Procurement should specify CAS 25754-87-4 and request purity ≥95% by HPLC with residual ricinoleic acid ≤1% to ensure synthetic fidelity.

PPAR-γ-Independent Lipid Signaling Research: Clean Pharmacological Probe

For academic or pharmaceutical research groups studying lipid signaling pathways that must avoid activation of PPAR-γ (e.g., in models where PPAR-γ agonism would confound metabolic readouts), 9,12-dihydroxyoctadecanoic acid offers a structurally matched negative control relative to 9,10-dihydroxyoctadecanoic acid. The 9,10-isomer activates PPAR-γ with an EC50 of approximately 50 µmol/L in CV-1 cells, whereas the 9,12-isomer shows no activation . This makes the 9,12-diol the preferred choice for dissecting PPAR-γ-dependent vs. independent effects of hydroxy fatty acids on insulin sensitivity, adipogenesis, or inflammation.

Endocrine Disruption Mechanistic Studies: THF-Diol Precursor with Defined Male/Female Behavioral Endpoints

Toxicology and environmental health laboratories investigating endocrine-disrupting chemicals can employ 9,12-dihydroxyoctadecanoic acid-derived THF-diols as chemical probes that disrupt both male and female sexual behavior in rodent models at doses as low as 0.30 mg/kg/day [2]. This contrasts with leukotoxin diol (9,10-dihydroxy-12-octadecenoic acid), which selectively disrupts female estrous cyclicity at 0.80 mg/kg/day without affecting males. The broader endocrine disruption profile and nitric oxide pathway engagement (caveolin-1, HSP90, VEGF) make the 9,12-scaffold the superior choice for studying combined male/female reproductive toxicity mechanisms.

Oxidatively Stable Dihydroxy Building Block for Surfactant and Self-Assembled Monolayer Design

Colloid and interface science groups developing novel surfactants, emulsifiers, or Langmuir-Blodgett films should consider 9,12-dihydroxyoctadecanoic acid over the unsaturated analog ricinoleic acid. The saturated C18 backbone eliminates allylic oxidation pathways, improving long-term formulation stability, while the dual hydroxyl groups provide twice the hydrogen-bonding capacity for interfacial anchoring [3]. Prior work on related vic-dihydroxyoctadecanoate methyl esters demonstrates regioisomer-dependent monolayer phase behavior at the air-water interface (Overs et al., Langmuir 2000), supporting the rational design of diol positional isomers for specific interfacial packing requirements.

Quote Request

Request a Quote for 9,12-Dihydroxyoctadecanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.